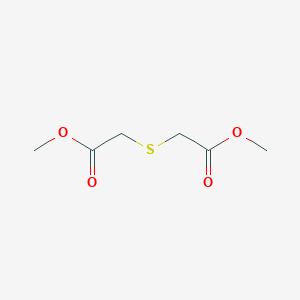

Dimethyl 2,2'-thiobisacetate

Descripción general

Descripción

Dimethyl 2,2'-thiobisacetate is a useful research compound. Its molecular formula is C6H10O4S and its molecular weight is 178.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is primarily used as a reagent in chemical synthesis

Mode of Action

It’s known that this compound can participate in various chemical reactions due to the presence of the thioester group . This group can undergo nucleophilic attack, leading to the formation of new bonds.

Pharmacokinetics

As a small organic molecule, it’s likely to be absorbed in the gastrointestinal tract if ingested, but the specifics of its distribution, metabolism, and excretion are unknown .

Result of Action

As a chemical reagent, it’s primarily used in the laboratory for synthetic purposes .

Action Environment

The action of dimethyl 2,2’-thiodiacetate can be influenced by various environmental factors. For instance, the reactivity of this compound can be affected by temperature, pH, and the presence of other chemicals . .

Actividad Biológica

Dimethyl 2,2'-thiobisacetate (DMTBA) is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

DMTBA has the molecular formula and a molar mass of 206.26 g/mol. It features two acetyl groups linked by a thiol ether, which contributes to its reactivity and biological activity. The compound is characterized by its moderate solubility in organic solvents and presents a unique structure that facilitates various biochemical interactions.

The biological activity of DMTBA is primarily attributed to its ability to interact with cellular components, influencing several biochemical pathways. The compound can undergo hydrolysis to release thiodiglycolic acid, which plays a role in cellular signaling and metabolic processes. Additionally, DMTBA's sulfur atom can form bonds with nucleophiles, affecting protein function and cellular responses.

Antioxidant Properties

DMTBA exhibits significant antioxidant activity, which has been demonstrated through various studies. It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that DMTBA possesses anti-inflammatory properties. In animal models of liver injury induced by carbon tetrachloride (CCl4), DMTBA treatment resulted in reduced levels of pro-inflammatory cytokines and improved liver function markers such as ALT and AST. These findings suggest that DMTBA may modulate inflammatory pathways, offering potential therapeutic benefits for conditions characterized by chronic inflammation.

Antimicrobial Activity

DMTBA has shown promising antimicrobial effects against various pathogens. Studies have reported its efficacy against bacterial strains and fungi, indicating potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Case Studies

- Liver Injury Model : In a study involving rats subjected to CCl4-induced liver injury, administration of DMTBA significantly ameliorated liver damage. Histological analysis revealed reduced necrosis and inflammation in treated groups compared to controls. Biochemical assays showed that DMTBA lowered serum levels of liver enzymes (ALT and AST) similar to established treatments like silymarin .

- Antioxidant Evaluation : A study assessed the antioxidant capacity of DMTBA using various in vitro assays, including DPPH radical scavenging and FRAP tests. Results indicated that DMTBA effectively reduced oxidative stress markers in cultured cells, supporting its potential as a protective agent against oxidative damage .

- Antimicrobial Testing : In vitro tests demonstrated that DMTBA exhibited inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics, suggesting its viability as an alternative therapeutic agent .

Pharmaceutical Development

Given its biological activities, DMTBA is being explored for potential use in drug formulations targeting oxidative stress-related disorders and inflammatory diseases. Its ability to enhance the efficacy of existing drugs while minimizing side effects positions it as a valuable candidate for further research.

Agricultural Use

DMTBA's antimicrobial properties also suggest applications in agriculture as a natural pesticide or fungicide. Its effectiveness against plant pathogens could contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Propiedades

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUQLLPRRJVUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166787 | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16002-29-2 | |

| Record name | 1,1′-Dimethyl 2,2′-thiobis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16002-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dimethyl 2,2'-thiodiacetate contribute to the formation of injectable hydrogels?

A: Dimethyl 2,2'-thiodiacetate acts as a cross-linking agent in the synthesis of polyacryloyl hydrazide-based hydrogels. [] While the exact mechanism is not detailed in the paper, it likely involves a reaction between the ester groups of dimethyl 2,2'-thiodiacetate and functional groups (potentially amine or hydrazide groups) present on the polyacryloyl hydrazide backbone. This reaction forms stable covalent bonds, effectively cross-linking the polymer chains and resulting in a three-dimensional hydrogel network. [] The concentration of dimethyl 2,2'-thiodiacetate influences the cross-linking density, which in turn affects the hydrogel's mechanical properties, swelling behavior, and drug release kinetics. []

Q2: How does the use of dimethyl 2,2'-thiodiacetate affect the properties of the resulting hydrogels?

A: The study demonstrates that incorporating dimethyl 2,2'-thiodiacetate as a cross-linker, alongside other cross-linkers like acrylic acid and polyethylene glycol diacrylate, significantly impacts the hydrogel properties. [] Specifically, it contributes to:

- Tunable Swelling: The swelling ratio of the hydrogels, ranging from 10% to 800%, is influenced by the concentration of dimethyl 2,2'-thiodiacetate. [] This tunability is crucial for controlling drug release rates and adapting the hydrogel to specific applications.

- Injectable Properties: The inclusion of dimethyl 2,2'-thiodiacetate, at specific concentrations, contributes to gels exhibiting a yield stress above 10% strain and shear-thinning behavior. [] This suggests that the material can be easily injected through a needle for minimally invasive delivery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.